6-Methoxy-2,3-dihydro-1H-inden-1-amine

Beschreibung

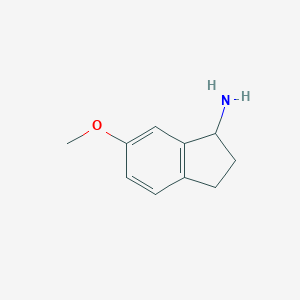

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGIPIBKCOYHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432785 | |

| Record name | 6-Methoxy-1-Indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-81-5 | |

| Record name | 6-Methoxy-1-Indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 2,3 Dihydro 1h Inden 1 Amine and Its Derivatives

Established Synthetic Pathways

The foundational methods for synthesizing 6-Methoxy-2,3-dihydro-1H-inden-1-amine and its related derivatives rely on well-documented organic reactions, often starting from commercially available precursors.

Multi-step Synthetic Routes

The construction of the 6-methoxy-indan-1-amine scaffold is typically a multi-step process. A common starting point is the intramolecular Friedel-Crafts acylation of a suitable phenylpropionic acid derivative. The methoxy (B1213986) group on the aromatic ring directs the cyclization to form the five-membered ring, yielding the corresponding indanone. For instance, 3-(m-methoxyphenyl)propionic acid can be cyclized to produce 6-methoxy-1-indanone (B23923). This indanone is a crucial intermediate that undergoes further transformations to introduce the amine functionality.

Reactions Involving Indanone Intermediates

The most direct route to this compound from its corresponding ketone, 6-methoxy-1-indanone, is through reductive amination. nih.gov This one-pot reaction involves the treatment of the indanone with an amine source, such as ammonia, in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the final amine. nih.govyoutube.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH), or catalytic hydrogenation with agents like palladium on carbon (Pd/C) and hydrogen gas. nih.govyoutube.com The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule. Reductive amination can be used to synthesize primary, secondary, or tertiary amines depending on the amine source used. uomustansiriyah.edu.iq

Table 1: Reagents for Reductive Amination of Indanones

| Amine Source | Reducing Agent | Product Type |

|---|---|---|

| Ammonia | NaBH3CN, Pd/C, H2 | Primary Amine |

| Primary Amine | Na(OAc)3BH | Secondary Amine |

| Secondary Amine | NaBH3CN | Tertiary Amine |

Alkylation, Nitration, and Reduction Reactions

The synthesis of precursors and derivatives of this compound often involves alkylation, nitration, and reduction steps. Nitration of an aromatic precursor is a common method to introduce a nitrogen-containing group, which can then be reduced to an amine. uomustansiriyah.edu.iqlibretexts.org For example, an appropriately substituted methoxyindane can be nitrated using a mixture of nitric and sulfuric acids. masterorganicchemistry.com The resulting nitro-substituted indane can then be reduced to the corresponding aminoindane. uomustansiriyah.edu.iq Common reagents for the reduction of aromatic nitro groups include tin(II) chloride, iron, or zinc in acidic media, as well as catalytic hydrogenation. uomustansiriyah.edu.iqlibretexts.org

Alkylation reactions are also employed, though they can be difficult to control and may result in mixtures of products. uomustansiriyah.edu.iqlibretexts.org However, the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts is a clean reaction. uomustansiriyah.edu.iq

Stereoselective Synthesis and Chiral Resolution Techniques

As this compound contains a stereocenter, methods to produce enantiomerically pure forms are of high importance.

Enantioselective Hydrogenation

Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral amines. acs.org This can be achieved through the hydrogenation of a prochiral imine or enamine precursor using a chiral transition metal catalyst. acs.orgnih.gov Iridium and rhodium-based catalysts with chiral phosphine (B1218219) ligands, such as f-binaphane, have been shown to be effective in the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. nih.govnih.gov The reaction conditions, including the choice of solvent and additives, can significantly influence the stereochemical outcome. acs.orgnih.gov

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used technique for separating racemic mixtures of chiral amines. nih.govdiva-portal.org This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. nih.govresearchgate.net

For the resolution of racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) can be used to selectively acylate one enantiomer in the presence of an acyl donor. nih.govmdpi.com This results in a mixture of the acylated amine and the unreacted amine of the opposite configuration, which can then be separated. The efficiency of the resolution is often described by the enantiomeric ratio (E). nih.gov Dynamic kinetic resolution (DKR) is an advanced form of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. diva-portal.orgrsc.org

Table 2: Common Lipases in Kinetic Resolution

| Enzyme | Source Organism |

|---|---|

| CAL-B | Candida antarctica |

| PFL | Pseudomonas fluorescens |

| CRL | Candida rugosa |

| PPL | Porcine Pancreas |

Bacterial Strains in Kinetic Resolution

Kinetic resolution is a widely used method for obtaining enantiomerically pure compounds. While specific bacterial strains used for the kinetic resolution of this compound are not detailed in the provided information, the general principle involves the use of microorganisms that selectively metabolize one enantiomer of a racemic mixture, leaving the other enantiomer enriched. This biocatalytic approach is a valuable alternative to traditional chemical resolution methods. nih.gov

Substrate Specificity in Enzymatic Hydrolysis

Enzymatic hydrolysis is another key technique for achieving enantioselective synthesis. Lipases are commonly employed for the hydrolysis of ester precursors of amines. The substrate specificity of these enzymes is crucial for the efficiency of the resolution.

For instance, studies on the enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid using Candida antarctica lipase have shown high enantiomeric excesses, ranging from 80% to 99%. researchgate.net The efficiency of the hydrolysis is influenced by the structure of the substrate. Research on two esterases from the thermophilic fungus Rhizomucor miehei, RmEstA and RmEstB, revealed distinct substrate specificities. nih.gov RmEstA shows higher activity towards longer-chain esters, while RmEstB favors the hydrolysis of shorter-chain esters. nih.gov This difference is attributed to steric hindrance within the substrate-binding pocket of the enzymes. nih.gov

Similarly, human carboxylesterases, hCE-1 and hCE-2, exhibit different substrate preferences. hCE-1 can hydrolyze a wide variety of substrates, whereas hCE-2 has a more limited ability, particularly with large acyl group substrates. nih.gov The hydrolytic activity of hCE-2 increases with longer alcohol chains in benzoic acid derivative substrates, while hCE-1 preferentially hydrolyzes substrates with shorter alcohol chains. nih.gov These findings highlight the importance of selecting an enzyme with appropriate substrate specificity for the efficient enzymatic hydrolysis of precursors to this compound.

Table 1: Substrate Specificity of Various Esterases

| Enzyme Source | Preferred Substrate Chain Length | Key Findings |

| Candida antarctica lipase | Not specified | Achieved 80-99% enantiomeric excess in hydrolysis of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid esters. researchgate.net |

| Rhizomucor miehei RmEstA | Longer-chain esters | Substrate specificity is influenced by steric hindrance in the binding pocket. nih.gov |

| Rhizomucor miehei RmEstB | Shorter-chain esters | Favors hydrolysis of shorter-chain esters due to its active site structure. nih.gov |

| Human Carboxylesterase (hCE-1) | Shorter alcohol chains | Can hydrolyze a broad range of substrates. nih.gov |

| Human Carboxylesterase (hCE-2) | Longer alcohol chains | Has a more limited substrate scope, particularly for bulky acyl groups. nih.gov |

Chiral Amine Synthesis Approaches

The synthesis of chiral amines like this compound is a central focus in medicinal chemistry. nih.gov Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. nih.gov Another common industrial approach involves the reduction of an oxime precursor. A patent describes a process for preparing 2,3-dihydro-1H-indenes-1-amine and its derivatives where 2,3-dihydro-1H-1-indanone is converted to its oxime, which is then reduced using an alumino-nickel catalyst under alkaline conditions to yield the amine. google.com This "two steps treated different things alike" process avoids the need for isolating the intermediate oxime. google.com

Synthesis of Key Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring their structure-activity relationships.

Structural Modifications at the Indane Core

Modifications to the indane core can significantly impact the biological activity of the resulting compounds. For instance, the synthesis of various indane-amine derivatives with substitutions on the indane ring has been explored. google.com Research has also been conducted on 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives as potential tubulin polymerization inhibitors, highlighting the importance of the substitution pattern on the indane core for antiproliferative activities. nih.gov

Introduction of Methoxy and Amine Substituents

The introduction of methoxy and amine groups onto the indane scaffold is a key step in the synthesis of the target compound and its analogues. The position of these substituents is critical. For example, synthetic routes are available for 4-methoxy-2,3-dihydro-1H-inden-2-amine and 6-nitro-2,3-dihydro-1H-inden-4-amine, demonstrating the versatility of synthetic methods to place substituents at different positions on the indane ring. chemicalbook.comchemicalbook.com The synthesis of this compound itself involves the formation of the amine at the 1-position of the 6-methoxy-substituted indane core.

Preparation of Salt Forms for Research Applications

For research and pharmaceutical applications, amines are often converted into their salt forms to improve stability, solubility, and handling. The free amine of this compound can be converted to its hydrochloride salt by treatment with hydrochloric acid. sigmaaldrich.com This is a common practice in the preparation of amine-containing compounds for research. The general method for preparing soluble salts involves reacting the free base with an appropriate acid, followed by crystallization. savemyexams.com Vinamidinium salts are also utilized in synthetic chemistry and can be prepared from arylacetic acids. richmond.edu

Advanced Synthetic Strategies and Future Directions in this compound Synthesis

Modern synthetic approaches for this compound are increasingly focused on the development of efficient, stereoselective, and environmentally benign methods. These strategies are crucial for accessing enantiomerically pure forms of the amine, which are often required for pharmaceutical applications.

A key precursor for the synthesis of this compound is 6-methoxy-1-indanone. sigmaaldrich.com This intermediate can be synthesized through various methods, including intramolecular Friedel-Crafts reactions. For instance, Rhodium(III)-catalyzed C–H activation of N-methoxybenzamides has been shown to be an efficient route to produce indanones. rsc.org

Once 6-methoxy-1-indanone is obtained, several advanced methodologies can be employed for its conversion to the desired amine.

Catalytic Asymmetric Reductive Amination: This is a powerful and direct method for the synthesis of chiral amines from ketones. The process involves the reaction of the ketone with an amine source in the presence of a chiral catalyst and a reducing agent. While a specific application to 6-methoxy-1-indanone is not detailed in the provided results, the general principle is widely applicable. Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, facilitate the enantioselective addition of the amine to the ketone.

Asymmetric Hydrogenation of Imines and Enamines: An alternative two-step approach involves the initial formation of an imine or enamine from 6-methoxy-1-indanone, followed by asymmetric hydrogenation. The use of Wilkinson-type rhodium complexes immobilized on mesoporous silica (B1680970) has been explored for the asymmetric hydrogenation of related substrates. rsc.org This method offers the advantage of catalyst recyclability, contributing to a more sustainable process.

Enzymatic Synthesis: Biocatalysis represents a promising future direction for the synthesis of chiral amines. nih.gov Enzymes, such as transaminases and amine dehydrogenases, can exhibit exceptional stereoselectivity under mild reaction conditions. nih.gov Engineered enzymes are being developed to accommodate a broader range of substrates, which could include 6-methoxy-1-indanone or its derivatives. nih.gov The use of enzymatic cascades, where multiple reactions are carried out in a single pot, can further enhance the efficiency of the synthesis. nih.gov

Catalytic Asymmetric Iminium Ion Cyclization: For the synthesis of related aminoindane structures, catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines using a chiral N-triflyl phosphoramide (B1221513) has been reported to yield 1-aminoindenes with high enantioselectivity. rsc.org This approach could potentially be adapted for the synthesis of this compound.

Gold-Catalyzed Redox-Pinacol-Mannich-Michael Cascade: A stereoselective one-pot synthesis of 1-aminoindanes has been achieved using a gold-catalyzed cascade reaction, highlighting the potential of complex, multi-reaction sequences to build molecular complexity efficiently. nih.gov

Future Directions: The future of this compound synthesis will likely focus on several key areas:

Development of Novel Chiral Catalysts: The design of more active, selective, and robust chiral catalysts will continue to be a major research focus. This includes organocatalysts and catalysts based on earth-abundant metals.

Expansion of Biocatalytic Methods: Further engineering of enzymes and the development of novel biocatalytic retrosynthetic pathways will enable more efficient and sustainable production of chiral amines. nih.gov

Flow Chemistry: The implementation of continuous flow processes can offer improved safety, scalability, and efficiency compared to traditional batch methods.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful tool for the formation of C-N bonds and could be applied to the stereoselective synthesis of amino acid derivatives and other complex amines. nih.gov

The following table summarizes some of the advanced synthetic strategies discussed:

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research Areas |

| Catalytic Asymmetric Reductive Amination | Direct conversion of ketones to chiral amines using a chiral catalyst. | High atom economy, operational simplicity. | Development of novel chiral ligands and catalysts. |

| Asymmetric Hydrogenation of Imines/Enamines | Two-step process involving imine/enamine formation and subsequent asymmetric hydrogenation. | High enantioselectivity, potential for catalyst recycling. rsc.org | Immobilized chiral catalysts, novel hydrogenation methods. rsc.org |

| Enzymatic Synthesis | Use of enzymes (e.g., transaminases) for stereoselective amine synthesis. | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Protein engineering, directed evolution, enzymatic cascades. nih.gov |

| Catalytic Asymmetric Cyclization | Intramolecular cyclization of prochiral precursors to form chiral cyclic amines. | Access to complex ring systems with high stereocontrol. rsc.org | Brønsted acid catalysis, transition metal catalysis. rsc.org |

| Cascade Reactions | Multi-step reactions performed in a single pot to increase efficiency. | Reduced workup and purification steps, increased overall yield. nih.gov | Gold catalysis, organocatalysis. nih.gov |

Structure Activity Relationship Sar Studies of 6 Methoxy 2,3 Dihydro 1h Inden 1 Amine Analogues

Impact of Indane Scaffold Modifications on Biological Activity

The indane scaffold is a key structural feature of 6-Methoxy-2,3-dihydro-1H-inden-1-amine and its analogues. Modifications to this bicyclic system, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, can significantly alter the compound's biological activity. The rigidity and conformation of the indane structure are important for how it fits into and interacts with biological targets.

Alterations to the indane scaffold can include changes in ring size, the introduction of additional substituents, or the replacement of carbon atoms with heteroatoms. For example, expanding the five-membered ring to a six-membered ring would create a tetralin scaffold, which would change the three-dimensional shape of the molecule and could lead to a different binding profile with target proteins. Similarly, introducing substituents onto the aromatic or aliphatic rings of the indane structure can affect properties like lipophilicity, electronic distribution, and steric hindrance, all of which are critical for biological activity.

Research on related aminoindane derivatives has shown that the pharmacophore properties of the indane ring system are relevant to a wide range of biological activities, including antibacterial, antiviral, and anticonvulsant effects. researchgate.net The specific substitution pattern on the indane ring is a key determinant of these activities. For instance, the position and nature of substituents on the benzene portion of the indane scaffold can influence the molecule's ability to engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with its biological target.

Role of the Methoxy (B1213986) Group in Pharmacological Modulation

The methoxy group (-OCH3) at the 6-position of the indane ring is a critical modulator of the pharmacological properties of this compound. This small functional group can significantly influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov The methoxy group is a common feature in many natural products and approved drugs, where it often plays a key role in their mechanism of action. nih.gov

The methoxy group can affect the molecule's properties in several ways. Electronically, it is an electron-donating group, which can increase the electron density of the aromatic ring and influence its interactions with electron-deficient regions of a target protein. researchgate.net This can be particularly important for interactions within a binding pocket. The methoxy group can also participate in hydrogen bonding through its oxygen atom, acting as a hydrogen bond acceptor, which can be a crucial interaction for anchoring the molecule to its target. nih.gov

Influence of Amine Substitution Patterns on Target Interaction

The primary amine group (-NH2) in this compound is a key functional group for its biological activity, often serving as a primary point of interaction with the target protein. The substitution pattern on this amine group can have a profound effect on the molecule's affinity, selectivity, and efficacy.

Introducing substituents on the nitrogen atom can alter the amine's basicity, steric bulk, and hydrogen bonding capacity. For example, converting the primary amine to a secondary or tertiary amine by adding alkyl groups can change its pKa, which affects its ionization state at physiological pH. This, in turn, can influence its ability to form ionic bonds or hydrogen bonds with acidic residues in the target's binding site.

The size and nature of the substituents on the amine group are also critical. Bulky substituents can create steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the binding pocket. The introduction of functional groups that can participate in additional interactions, such as hydrogen bonding or hydrophobic interactions, can also modulate the compound's activity. For instance, N-alkylation or N-acylation can lead to derivatives with different pharmacological profiles. The study of how different substituents on the amine group affect biological activity is a cornerstone of SAR studies for this class of compounds.

Stereochemical Effects on Biological Potency and Selectivity

The 1-position of the indane ring in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine and (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine. sigmaaldrich.comlabcompare.com Stereochemistry plays a crucial role in the biological activity of many chiral drugs, as biological systems, such as enzymes and receptors, are themselves chiral.

The two enantiomers of a chiral molecule can have significantly different pharmacological properties, including potency, efficacy, and toxicity. This is because one enantiomer may fit much better into the chiral binding site of a target protein than the other, in a manner analogous to a left hand fitting into a left-handed glove. This difference in binding can lead to one enantiomer being significantly more potent than the other.

For example, in many biologically active molecules, the desired therapeutic effect is associated with one enantiomer, while the other may be inactive or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers are often essential for developing a safe and effective drug. The stereochemical configuration of the amine group relative to the indane scaffold is a critical determinant of how the molecule orients itself within the binding site, influencing the key interactions that lead to its biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com QSAR models are valuable tools in drug discovery and medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby helping to prioritize synthetic efforts and design more potent molecules. frontiersin.orgnih.gov

In the context of this compound analogues, a QSAR study would involve compiling a dataset of compounds with known biological activities and calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity. frontiersin.org A robust QSAR model can provide insights into the key structural features that govern the activity of these compounds. For example, a model might reveal that a certain range of lipophilicity or the presence of a hydrogen bond donor at a specific position is critical for high potency. These insights can then be used to guide the design of new analogues with improved pharmacological profiles.

Pharmacological and Biological Investigations of 6 Methoxy 2,3 Dihydro 1h Inden 1 Amine

Modulation of Neurotransmitter Systems

The primary mechanism for terminating monoamine neurotransmitter signals, such as those from serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), is through their reuptake into presynaptic neurons by specific transporter proteins. nih.gov The modulation of these transporters is a key strategy in the development of treatments for various neuropsychiatric disorders.

While direct studies on 6-Methoxy-2,3-dihydro-1H-inden-1-amine are not extensively documented, research into a complex derivative incorporating this structure reveals significant activity. A study on a series of methoxy-containing analogues of indatraline, a known monoamine transporter inhibitor, found that the placement of the methoxy (B1213986) group greatly affected both affinity and selectivity for the dopamine, serotonin, and norepinephrine transporters. nih.gov

In the context of monoamine transporters, the 6-methoxy derivative of indatraline demonstrated the highest affinity for the serotonin transporter (SERT) among the synthesized analogues. nih.gov This suggests that the 6-methoxy substitution on the indan ring is favorable for binding to SERT.

The same study on indatraline derivatives also determined the binding affinities for the dopamine transporter (DAT) and the norepinephrine transporter (NET). The 6-methoxy derivative not only had high affinity for SERT but also displayed the highest affinity for the norepinephrine transporter among the tested compounds. nih.gov Furthermore, this compound retained a reasonable affinity for the dopamine transporter. nih.gov This profile indicates that the 6-methoxy indan structure can be part of a molecule that acts as a broad-spectrum inhibitor of monoamine transporters. nih.gov

| Transporter Target | Relative Affinity |

|---|---|

| Serotonin Transporter (SERT) | Highest among tested analogues |

| Norepinephrine Transporter (NET) | Highest among tested analogues |

| Dopamine Transporter (DAT) | Reasonable affinity |

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of pharmacological research, targeting enzymes involved in the synthesis or degradation of neurotransmitters.

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine. Inhibition of MAO-B is an established therapeutic strategy for Parkinson's disease. nih.gov A study was conducted on a series of novel 2,3-dihydro-1H-inden-1-amine derivatives to explore their potential as selective MAO-B inhibitors. nih.gov Several of these derivatives showed potent MAO-B inhibitory activity, comparable to the well-known inhibitor Selegiline. nih.gov However, the specific compounds that were most active were designated L4, L8, L16, and L17, and the publicly available information does not specify if this compound was among the series synthesized or tested. nih.gov

| Compound | IC₅₀ (μM) | Comparison |

|---|---|---|

| L4 | 0.11 | Similar activity to Selegiline |

| L8 | 0.18 | |

| L16 | 0.27 | |

| L17 | 0.48 |

Note: It is not specified whether this compound was one of the tested derivatives.

There is no available information from the searched results regarding the inhibitory activity of this compound on other enzyme targets.

Receptor Agonist/Antagonist Activities

There is no available information from the searched results detailing specific receptor agonist or antagonist activities for this compound.

Melatonin Receptor Agonism

There is currently no direct scientific evidence available to suggest that this compound acts as an agonist at melatonin receptors (MT1 and MT2). Melatonin receptors are G-protein coupled receptors that play a crucial role in regulating circadian rhythms, sleep, and other physiological processes. Agonists for these receptors, such as ramelteon and agomelatine, typically possess an N-acetyl-5-methoxytryptamine pharmacophore or a bioisosteric equivalent. While some novel tricyclic derivatives incorporating an indane-like structure have been explored as melatonin receptor agonists, specific studies on this compound in this context are absent from the current body of scientific literature.

Constitutive Androstane Receptor (CAR) Agonism

The constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver, is a key regulator of xenobiotic and endobiotic metabolism. Its activation leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes and transporters. Research into CAR agonists has identified various chemical scaffolds capable of activating this receptor. However, there are no published studies that specifically investigate or demonstrate the agonistic activity of this compound on the constitutive androstane receptor.

Retinoic Acid-Related Orphan Nuclear Receptor (ROR) Antagonism

Retinoic acid-related orphan receptors (RORs), including the isoforms RORα, RORβ, and RORγ, are nuclear receptors involved in a range of physiological processes, including immune responses, development, and circadian rhythm. RORγt, a specific isoform of RORγ, is a key transcription factor for the differentiation of Th17 cells, making it an attractive target for the treatment of autoimmune diseases. While various compounds are being investigated as ROR antagonists, there is no scientific literature to date that reports on the potential for this compound to act as an antagonist for any of the ROR isoforms.

Cellular and Molecular Mechanisms of Action

Given the lack of established pharmacological targets for this compound, its cellular and molecular mechanisms of action remain unelucidated.

Intracellular Signaling Pathway Modulation

Without confirmed receptor interactions, it is not possible to delineate the specific intracellular signaling pathways that may be modulated by this compound. The activation or inhibition of receptors such as melatonin receptors, CAR, or RORs would lead to distinct downstream signaling cascades, including changes in cyclic AMP levels, modulation of protein kinase pathways, or alterations in gene transcription through nuclear receptor coactivator or corepressor recruitment. However, in the absence of primary research data, any discussion on this topic would be purely speculative.

Effects on Cellular Processes

Similarly, the effects of this compound on specific cellular processes have not been documented. The potential physiological consequences of this compound, such as influences on cell proliferation, differentiation, metabolism, or inflammatory responses, are contingent on its molecular targets and mechanisms of action, which are currently unknown.

Preclinical Research and Potential Therapeutic Applications

Studies in Animal Models

Preclinical research utilizing animal models has been instrumental in elucidating the therapeutic potential of 6-Methoxy-2,3-dihydro-1H-inden-1-amine, also known as 5-Methoxy-2-aminoindane (MEAI). These studies have primarily focused on its effects on metabolic disorders and its psychoactive properties, particularly in the context of diet-induced obesity and alcohol consumption.

Impact on Metabolic Parameters

In a significant study, the effects of repeated administration of MEAI were assessed in a diet-induced obese (DIO) mouse model. acs.orgnih.gov This model is a standard preclinical tool for studying obesity and its related metabolic complications, as it closely mimics the human condition of developing metabolic syndrome due to a high-fat diet.

| Parameter | MEAI-Treated Group | Vehicle-Treated Group | Outcome |

| Body Weight Gain | Significantly mitigated | Substantial gain | MEAI reduces diet-induced weight gain. |

| Adiposity | Substantially mitigated | Increased | MEAI reduces fat accumulation. |

| Lean Mass | Maintained | Maintained | MEAI preserves muscle mass during weight loss. |

| Fat Mass | Reduced | Increased | MEAI specifically targets and reduces fat stores. |

| Food Consumption | Similar to control | Baseline | Weight loss is not due to decreased food intake. |

| Energy Expenditure | Increased | Baseline | MEAI increases the number of calories burned. |

| Fat Utilization | Increased | Baseline | MEAI promotes the burning of fat for energy. |

Amelioration of Hyperglycemia, Glucose Intolerance, and Hyperinsulinemia

The administration of MEAI demonstrated positive effects on glycemic control in the diet-induced obese mouse model. nih.gov The study found that MEAI treatment attenuated DIO-induced hyperglycemia (high blood sugar), glucose intolerance (inability to effectively process sugar), and hyperinsulinemia (excess levels of insulin in the blood). acs.orgnih.gov These findings highlight the potential of MEAI in regulating glucose metabolism and addressing key features of insulin resistance, a hallmark of type 2 diabetes.

| Metabolic Parameter | Effect of MEAI Treatment | Implication |

| Hyperglycemia | Attenuated | Improved blood sugar control. |

| Glucose Intolerance | Attenuated | Enhanced ability to manage blood glucose levels after a meal. |

| Hyperinsulinemia | Attenuated | Reduced strain on insulin-producing cells and improved insulin sensitivity. |

Reduction of Hepatic Steatosis

Furthermore, MEAI was shown to ameliorate diet-induced hepatic steatosis, which is the accumulation of fat in the liver. acs.orgnih.gov This was evidenced by a visible reduction in hepatic lipid accumulation. nih.gov The therapeutic effect was further quantified by lowered levels of liver triglycerides and cholesterol. nih.gov The primary mechanism for this reduction in liver fat appears to be the inhibition of de novo lipid synthesis, the process by which the body creates new fat molecules. nih.gov

| Hepatic Parameter | Observation in MEAI-Treated Group | Mechanism of Action |

| Hepatic Lipid Accumulation | Reduced | --- |

| Liver Triglyceride Levels | Lowered | Inhibition of de novo lipid synthesis |

| Liver Cholesterol Levels | Lowered | Inhibition of de novo lipid synthesis |

Psychoactive Properties and Behavioral Modulation

MEAI is recognized as a psychoactive compound belonging to the aminoindane class. acs.orgnih.gov It has gained attention for its reported ability to produce mild euphoric effects, which have been described as being similar to those of alcohol. acs.orgnih.govnih.gov

Modulation of Alcohol Consumption

An important behavioral effect observed with MEAI is its ability to dampen the desire to consume alcoholic beverages, thereby reducing binge-drinking behavior. acs.orgnih.gov This has led to investigations into its potential to address behaviors related to substance use and addiction. The compound's influence on voluntary locomotion has also been assessed, with findings indicating that it normalizes these actions without causing overstimulatory effects. acs.orgnih.gov

Effects on Locomotor Activity

There is currently a lack of publicly available scientific literature detailing specific studies on the direct effects of this compound on locomotor activity. Research has focused on its role as a precursor for more complex molecules, such as selective monoamine oxidase B (MAO-B) inhibitors, which are relevant in the treatment of neurodegenerative conditions like Parkinson's disease that involve motor symptoms.

Anti-Tuberculosis Activity

Direct research assessing the anti-tuberculosis properties of this compound has not been identified in the available scientific literature. The exploration of the indane scaffold in anti-mycobacterial drug discovery is an area of interest, but specific data for this particular compound is not available.

Anti-inflammatory Activity

There are no direct studies published on the inherent anti-inflammatory activity of this compound. However, its use as a chemical building block has been noted in patent literature for the synthesis of novel cinnamamide compounds, which are being investigated for potential therapeutic applications, including as anti-inflammatory agents google.com. This indicates its value in generating new chemical entities for inflammation research rather than having direct activity itself.

Anticancer Activity

Preclinical studies focusing on the direct anticancer activity of this compound are not present in the public domain. Its significance in this field is as an intermediate. For instance, a patent describes the use of this amine to synthesize compounds that act as dual inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase B (MAO-B), which are targets for certain cancer therapies google.com.

Consideration as a Pharmaceutical Intermediate

The primary role of this compound in the scientific literature is as a key pharmaceutical intermediate. Its structurally rigid indane core makes it a valuable scaffold for the synthesis of a variety of more complex molecules with therapeutic potential.

Role in Antidepressant Drug Synthesis

The compound is a valuable precursor in the development of molecules targeting central nervous system disorders. Specifically, it has been used in the synthesis of compounds designed as Monoamine Oxidase B (MAO-B) inhibitors. Such inhibitors are considered therapeutically desirable for conditions including depression and neurodegenerative diseases google.com. By inhibiting MAO-B, these synthesized molecules can increase the levels of certain neurotransmitters in the brain, which is a common mechanism of action for antidepressant medications.

Development of Other Biologically Active Molecules

This compound serves as a versatile starting material for a range of other potential therapeutics. Patents and scientific literature demonstrate its application in creating novel compounds targeting various receptors and enzymes.

| Target Class | Synthesized Molecule Type | Potential Therapeutic Area | Reference |

| LSD1/MAO-B Inhibitors | Substituted phenylcyclopropyl-inden-amines | Cancer, Neurodegenerative Diseases | google.com |

| 5-HT(5a) Receptor Antagonists | Substituted 2-aminoquinolines | Central Nervous System Disorders | google.com |

| Cinnamamides | N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)cinnamamide derivatives | Inflammation | google.com |

This role as a foundational chemical building block underscores the importance of this compound in medicinal chemistry and drug discovery pipelines.

Challenges and Opportunities in Drug Development

The development of "this compound" as a potential therapeutic agent presents a landscape of both significant challenges and promising opportunities. While the core structure shows promise, particularly in the realm of neurodegenerative diseases, the journey from a preclinical candidate to a marketed drug is fraught with scientific and technical hurdles. This section will explore the key challenges and opportunities inherent in the development of this specific chemical entity.

Challenges in Drug Development

The successful development of any new chemical entity is contingent on overcoming a series of complex challenges. For "this compound," these challenges can be broadly categorized into synthetic and manufacturing complexities, and the rigorous demands of preclinical and clinical evaluation.

Synthetic and Manufacturing Hurdles:

Scalable Synthesis: A significant challenge lies in developing a synthetic route that is not only efficient in a laboratory setting but also economically viable and scalable for large-scale production. The synthesis of inden-1-amine derivatives can involve multiple steps, and optimizing each step for yield, purity, and cost-effectiveness is a critical undertaking. The introduction of the methoxy (B1213986) group at the 6-position adds a layer of complexity to the synthesis, requiring careful selection of starting materials and reagents to ensure regioselectivity.

Chiral Resolution: "this compound" is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, the development of an efficient and scalable method for chiral resolution to isolate the desired enantiomer is a critical and often challenging step. This may involve classical resolution techniques with chiral acids or the development of an asymmetric synthesis.

Preclinical and Clinical Evaluation Challenges:

Metabolic Stability and Pharmacokinetics: A key determinant of a drug's success is its metabolic stability and pharmacokinetic profile. The compound must be sufficiently stable in the body to reach its target and exert its therapeutic effect before being metabolized and eliminated. The methoxy group, while potentially contributing to target engagement, can also be a site for metabolic modification, such as O-demethylation, which could alter the compound's activity and clearance rate. Early in vitro and in vivo studies are crucial to characterize the metabolic fate and pharmacokinetic parameters of "this compound" to predict its behavior in humans.

Selectivity and Off-Target Effects: While the 2,3-dihydro-1H-inden-1-amine scaffold has been explored for its selective inhibition of monoamine oxidase B (MAO-B), ensuring high selectivity over MAO-A is a significant challenge. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect," a hypertensive crisis caused by the inability to metabolize tyramine from certain foods. Thorough preclinical screening against a panel of receptors, enzymes, and ion channels is necessary to identify and mitigate potential off-target effects.

Blood-Brain Barrier Penetration: For therapeutic agents targeting the central nervous system, the ability to effectively cross the blood-brain barrier (BBB) is paramount. The physicochemical properties of "this compound," such as its lipophilicity, molecular weight, and hydrogen bonding capacity, will influence its ability to penetrate the BBB. Optimizing the structure to achieve adequate brain exposure without compromising other drug-like properties is a delicate balancing act.

Opportunities in Drug Development

Despite the challenges, the development of "this compound" and its derivatives offers considerable opportunities, primarily driven by the potential to address unmet medical needs in neurodegenerative disorders.

Therapeutic Potential as a Selective MAO-B Inhibitor:

The primary opportunity for this compound lies in its potential as a selective inhibitor of MAO-B. This enzyme is responsible for the degradation of dopamine (B1211576) in the brain, and its inhibition can increase dopamine levels, which is a key therapeutic strategy in the management of Parkinson's disease.

Disease Modification in Parkinson's Disease: Beyond symptomatic relief, there is a significant opportunity for MAO-B inhibitors to exert neuroprotective effects and potentially slow the progression of Parkinson's disease. By reducing the oxidative stress associated with dopamine metabolism by MAO-B, these inhibitors may help protect dopaminergic neurons from further degeneration.

Improved Side-Effect Profile: The development of highly selective MAO-B inhibitors offers the opportunity to create therapies with a better safety profile than older, non-selective MAO inhibitors. High selectivity for MAO-B over MAO-A minimizes the risk of the dangerous hypertensive crisis associated with tyramine ingestion.

Structure-Activity Relationship and Optimization:

The 2,3-dihydro-1H-inden-1-amine scaffold provides a versatile platform for medicinal chemists to explore structure-activity relationships (SAR) and optimize the compound's properties. Research into derivatives of this scaffold has already demonstrated the potential for potent and selective MAO-B inhibition.

A study exploring novel 2,3-dihydro-1H-inden-1-amine derivatives revealed several compounds with significant MAO-B inhibitory activity and high selectivity over MAO-A. nih.gov The findings from this study highlight the potential for optimizing the substituents on the indenamine core to enhance therapeutic efficacy.

Table 1: In Vitro MAO-B Inhibitory Activity and Selectivity of 2,3-dihydro-1H-inden-1-amine Derivatives

| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| L4 | 0.11 | > 100 | > 909 |

| L8 | 0.18 | > 100 | > 556 |

| L16 | 0.27 | > 100 | > 370 |

| L17 | 0.48 | > 100 | > 208 |

| Selegiline | 0.09 | 9.2 | 102 |

Data sourced from a study on novel 2,3-dihydro-1H-inden-1-amine derivatives. nih.gov

The data in the table demonstrates that derivatives of the core structure of "this compound" can achieve potent and highly selective MAO-B inhibition, in some cases exceeding the selectivity of the established drug, Selegiline. This provides a strong rationale for the continued investigation and optimization of this chemical class. The methoxy group at the 6-position of the target compound could play a crucial role in binding to the active site of MAO-B, and further exploration of this and other substitutions could lead to the discovery of a best-in-class therapeutic agent.

Metabolism and Pharmacokinetics of 6 Methoxy 2,3 Dihydro 1h Inden 1 Amine

In Vivo Metabolic Fate

There is a lack of published in vivo studies investigating the metabolic fate of 6-Methoxy-2,3-dihydro-1H-inden-1-amine in any species. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is not available in the public domain.

Phase I and Phase II Metabolism

In the absence of specific data for this compound, we can only refer to general principles of drug metabolism. Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For this compound, potential Phase I reactions could include N-deamination of the primary amine or O-demethylation of the methoxy (B1213986) group.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Potential Phase II pathways for this compound or its metabolites could include glucuronidation or sulfation of a hydroxyl group introduced during Phase I, or N-acetylation of the primary amine. However, without experimental evidence, these remain speculative pathways.

Excretion Patterns

No studies have been found that describe the excretion patterns of this compound or its metabolites. Therefore, information on its routes and rates of elimination from the body is currently unknown.

Blood-Brain Barrier Permeability

Direct experimental research detailing the passage of this compound across the blood-brain barrier (BBB) has not been identified in a thorough review of scientific literature. The BBB is a critical neuroprotective mechanism, a tightly regulated interface between the peripheral circulatory system and the central nervous system (CNS) that restricts the entry of most compounds. The ability of a molecule to permeate this barrier is a crucial determinant of its potential efficacy as a CNS-acting agent.

In the absence of direct experimental data, the permeability of a compound through the BBB is often predicted using computational (in silico) models. These models rely on key physicochemical properties of the molecule, such as its lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors.

For this compound, key predicted physicochemical properties suggest a moderate potential for BBB penetration. Generally, compounds with lower molecular weight, a TPSA value less than 90 Ų, and a balanced lipophilicity are more likely to cross the BBB via passive diffusion. The primary amine and methoxy groups of the molecule contribute to its polarity, which can influence its ability to permeate the lipid-rich membranes of the BBB endothelial cells.

The prediction of whether a compound will cross the BBB is often expressed as the logarithm of the ratio of its concentration in the brain to that in the blood (logBB). While a specific predicted logBB for this compound is not available, its structural features are shared by other molecules that do exhibit CNS activity, suggesting that it may have the potential to reach the brain. However, without empirical data, its status as a CNS-penetrant or non-penetrant compound remains predictive.

Predicted Physicochemical Properties Relevant to Blood-Brain Barrier Permeability

Below is a table of computationally predicted physicochemical properties for this compound, which are instrumental in assessing its likely ability to cross the blood-brain barrier.

| Property | Predicted Value | Significance for BBB Permeability |

| Molecular Weight | 163.22 g/mol | Below the general threshold of 400-500 Da, which is favorable for passive diffusion across the BBB. |

| XLogP3 | 1.8 | Indicates moderate lipophilicity, a key factor for partitioning into the lipid membranes of the BBB. |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | Significantly below the 90 Ų guideline, suggesting good potential for BBB penetration. nih.gov |

| Hydrogen Bond Donors | 1 | A low number is generally favorable for crossing the BBB. |

| Hydrogen Bond Acceptors | 2 | A low number is generally favorable for crossing the BBB. |

This data is computationally predicted and has not been experimentally verified.

Computational Chemistry and Modeling Approaches

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.govyoutube.com The process involves sampling various conformations of the ligand within the binding site and then using a scoring function to rank these conformations based on their predicted binding energy. nih.gov

In a hypothetical molecular docking study, 6-Methoxy-2,3-dihydro-1H-inden-1-amine could be docked into the binding site of a relevant biological target, such as a G-protein coupled receptor or a monoamine transporter, to explore its potential as a neuromodulator. The results of such a study would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that govern the binding of the ligand to the receptor.

Below is a hypothetical data table illustrating the types of interactions that might be observed for the (S) and (R) enantiomers of this compound with a hypothetical receptor.

| Enantiomer | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine | -8.5 | Asp112, Phe328, Trp325 | Hydrogen Bond, Hydrophobic, Pi-Pi Stacking |

| (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine | -7.2 | Asp112, Tyr121, Val115 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |

In Silico ADMET Prediction

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govmdpi.com These predictions are crucial in the early stages of drug discovery to identify candidates with favorable ADMET profiles, thereby reducing the likelihood of late-stage failures. researchgate.net

For this compound, various ADMET properties can be predicted using a range of computational tools. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

The following table provides an example of predicted ADMET properties for this compound.

| ADMET Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 163.22 g/mol | Within Lipinski's rule of five for drug-likeness. |

| logP (Lipophilicity) | 1.85 | Indicates good membrane permeability. |

| Aqueous Solubility | -2.5 (logS) | Suggests moderate solubility. |

| Blood-Brain Barrier Permeability | High | Potential for central nervous system activity. |

| CYP2D6 Inhibition | Likely | Potential for drug-drug interactions. |

| hERG Inhibition | Unlikely | Low risk of cardiotoxicity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.gov

To develop a QSAR model for analogs of this compound, a dataset of compounds with known biological activities would be required. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

An illustrative QSAR data table for a series of hypothetical analogs is presented below.

| Analog | R-Group | logP | Polar Surface Area (Ų) | Observed Activity (IC50, nM) | Predicted Activity (IC50, nM) |

|---|---|---|---|---|---|

| 1 | -H | 1.85 | 38.3 | 50 | 52 |

| 2 | -F | 1.95 | 38.3 | 45 | 46 |

| 3 | -Cl | 2.25 | 38.3 | 30 | 32 |

| 4 | -CH3 | 2.15 | 38.3 | 65 | 63 |

Conformation Analysis and Stereoisomer Stability

Conformation analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is essential, as the three-dimensional shape of a molecule often dictates its biological activity.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the energies of different conformations and to identify the most stable, low-energy conformers. Furthermore, since this compound possesses a chiral center at the 1-position of the indane ring, it exists as a pair of enantiomers, (S)- and (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine. sigmaaldrich.comsigmaaldrich.com Computational analysis can also be used to determine the relative stabilities of these stereoisomers.

A hypothetical table showing the relative energies of different conformations of the cyclopentene (B43876) ring in this compound is provided below.

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C3a-C4) |

|---|---|---|

| Envelope (C3-endo) | 0.0 | 25.0° |

| Envelope (C2-exo) | 1.2 | -24.5° |

| Twist | 2.5 | 15.0° / -15.0° |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular architecture of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of 6-Methoxy-2,3-dihydro-1H-inden-1-amine.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The hydrogens attached to the amine nitrogen typically appear as a broad signal between 0.5-5.0 ppm, and their exact position can be concentration-dependent. libretexts.org The hydrogens on carbons adjacent to the electron-withdrawing nitrogen atom are deshielded and expected to appear in the 2.3-3.0 ppm range. libretexts.org The methoxy (B1213986) group (–OCH₃) protons would present as a sharp singlet, while the protons on the aromatic ring and the dihydroindenyl core would show complex splitting patterns based on their coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Carbons directly bonded to the nitrogen atom typically resonate in the 10-65 ppm range. libretexts.org The spectrum would show distinct signals for the methoxy carbon, the aliphatic carbons of the indane ring, and the aromatic carbons.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a primary amine, two characteristic N-H stretching bands are observed in the 3400-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. libretexts.org Other key absorptions would include C-H stretching for both aromatic and aliphatic parts, C=C stretching for the aromatic ring, and a strong C-O stretching band for the methoxy ether group.

| Spectroscopic Technique | Functional Group/Proton Environment | Expected Chemical Shift/Frequency Range |

| ¹H NMR | Amine (–NH₂) Protons | ~0.5 - 5.0 ppm (broad) |

| Aliphatic (C1, C2, C3) Protons | ~2.3 - 4.5 ppm | |

| Methoxy (–OCH₃) Protons | ~3.8 ppm (singlet) | |

| Aromatic (C4, C5, C7) Protons | ~6.7 - 7.2 ppm | |

| ¹³C NMR | Aliphatic Carbons (C1, C2, C3) | ~25 - 65 ppm |

| Methoxy Carbon (–OCH₃) | ~55 ppm | |

| Aromatic Carbons | ~110 - 160 ppm | |

| IR Spectroscopy | Primary Amine (N–H Stretch) | 3400 - 3500 cm⁻¹ (two bands) |

| Aromatic & Aliphatic (C–H Stretch) | 2850 - 3100 cm⁻¹ | |

| Aromatic (C=C Stretch) | 1450 - 1600 cm⁻¹ | |

| Ether (C–O Stretch) | 1000 - 1300 cm⁻¹ (strong) |

Table 1: Predicted Spectroscopic Data for this compound. This data is predictive and based on general spectroscopic principles. libretexts.org

**8.2. Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound. For chiral molecules like this compound, which exists as two non-superimposable mirror images (enantiomers), specialized chiral chromatography is required to separate them and determine the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) HPLC is a primary tool for purity analysis, with commercial batches of the compound's hydrochloride salt often specified at ≥97% purity. labcompare.comcalpaclab.com For enantiomeric separation, a chiral stationary phase (CSP) is used. Cyclodextrin-based columns, for example, contain chiral cavities that interact differently with each enantiomer, leading to different retention times. sigmaaldrich.com A common approach involves using a polar organic mobile phase, such as methanol (B129727) or acetonitrile, sometimes with additives to improve peak shape and resolution. sigmaaldrich.com The enantiomeric excess is a measure of the purity of one enantiomer over the other and is calculated from the relative peak areas in the chromatogram.

Gas Chromatography (GC) Chiral GC can also be employed for enantiomeric separation. Often, the amine must first be derivatized to increase its volatility and thermal stability. sigmaaldrich.com Trifluoroacetic anhydride (B1165640) is a common derivatizing agent for amines. sigmaaldrich.com The resulting derivative is then analyzed on a column with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.

| Parameter | Hypothetical Chiral HPLC Method |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Stationary Phase (e.g., β-cyclodextrin bonded silica) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol with a small percentage of an amine modifier (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 270 nm |

| Purpose | Separation of (R)- and (S)-enantiomers and determination of enantiomeric excess (e.e.) |

Table 2: Example of a hypothetical chiral HPLC method for the enantiomeric separation of this compound.

Mass Spectrometry in Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a critical tool for identifying drug metabolites in biological samples.

The molecular weight of this compound is 163.22. sigmaaldrich.com In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass, which can aid in its identification. libretexts.org

In a typical metabolite identification study, the parent compound is incubated with liver microsomes or administered in vivo, and samples are analyzed by LC-MS. The mass spectrometer detects the parent compound and any new molecules that are products of metabolic reactions. Common metabolic pathways for a compound with this structure include:

O-Demethylation: Removal of the methyl group from the methoxy ether, resulting in a phenol.

N-Acetylation: Addition of an acetyl group to the primary amine.

Hydroxylation: Addition of a hydroxyl group (–OH) to the aromatic ring or the aliphatic portion of the indane structure.

Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions. By comparing the fragmentation patterns of the metabolites to that of the parent compound, researchers can pinpoint the exact site of metabolic modification and confirm the metabolite's structure.

| Compound | Proposed Metabolic Transformation | Formula | Exact Mass (m/z) [M+H]⁺ |

| Parent Compound | - | C₁₀H₁₃NO | 164.1070 |

| Metabolite 1 | O-Demethylation | C₉H₁₁NO | 150.0913 |

| Metabolite 2 | N-Acetylation | C₁₂H₁₅NO₂ | 206.1176 |

| Metabolite 3 | Aromatic Hydroxylation | C₁₀H₁₃NO₂ | 180.0913 |

Table 3: Predicted masses of potential metabolites of this compound detectable by high-resolution mass spectrometry.

Future Research Directions and Unexplored Avenues

Elucidation of Unknown Mechanisms of Action

The precise molecular mechanisms underpinning the biological effects of 6-methoxy-2,3-dihydro-1H-inden-1-amine remain largely uncharacterized. Future research should prioritize the elucidation of these pathways. Given that aminoindan derivatives are known to interact with the central nervous system, a key area of investigation would be their effects on monoamine oxidase (MAO) enzymes. nih.govnih.gov The parent compound, rasagiline (B1678815), is a potent irreversible MAO-B inhibitor, and its major metabolite, 1-(R)-aminoindan, also exhibits weak, reversible MAO-B inhibitory activity. nih.gov It is therefore plausible that this compound could also function as a MAO inhibitor.

Further studies could explore its interaction with monoamine transporters, including those for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). nih.gov Some 2-aminoindan (B1194107) derivatives have been shown to act as substrate-type monoamine releasers with varying selectivity for these transporters. nih.gov For instance, 5-methoxy-2-aminoindane (5-MeO-AI) displays some selectivity for SERT-mediated release. nih.gov Investigating the binding affinities and functional effects of this compound at these transporters could reveal novel pharmacological properties.

Additionally, the potential interaction with α2-adrenergic receptors, as observed with other aminoindans, warrants investigation. nih.gov A comprehensive receptor profiling study would be invaluable in identifying primary and secondary targets, thereby clarifying its mechanism of action.

Exploration of Novel Therapeutic Indications

Building on the potential mechanisms of action, future research could explore novel therapeutic applications for this compound and its analogues.

Neurodegenerative Diseases: Given the neuroprotective effects demonstrated by related compounds like 1-(R)-aminoindan in models of Parkinson's disease, exploring the therapeutic potential of this compound in this and other neurodegenerative conditions such as Alzheimer's disease is a logical next step. researchgate.netnih.govmdpi.comnih.gov Its potential as a MAO inhibitor could be beneficial in managing the symptoms and progression of these disorders. nih.gov

Psychiatric Disorders: The interaction of aminoindanes with serotonin systems suggests potential applications in psychiatric disorders. unodc.org For example, 5-methoxy-6-methyl-2-aminoindan (MMAI) is a selective serotonin releaser. medchemexpress.comnih.gov Depending on its specific pharmacological profile, this compound could be investigated for antidepressant, anxiolytic, or other psychotropic effects.

Other Potential Indications: Early reports on aminoindanes mentioned bronchodilating and analgesic properties. unodc.org These initial findings could be revisited to determine if this compound or its derivatives possess clinically relevant activity in these areas.

Development of Advanced Synthetic Strategies for Complex Analogues

The development of novel synthetic methodologies will be crucial for exploring the structure-activity relationships of this compound analogues. Future synthetic efforts could focus on:

Stereoselective Synthesis: Developing efficient methods for the synthesis of specific enantiomers of this compound and its derivatives is critical, as different stereoisomers can have distinct pharmacological activities.

Functionalization of the Indane Core: Introducing a variety of substituents at different positions on the indane ring system could lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. unodc.org One-pot multicomponent reactions could provide an efficient route to such functionalized derivatives. nih.govnih.gov

Creation of Hybrid Molecules: Combining the aminoindane scaffold with other pharmacophores could result in hybrid molecules with dual or synergistic activities. For example, incorporating fragments known to interact with other CNS targets could lead to multi-target-directed ligands for complex diseases.

Table 1: Potential Synthetic Modifications of this compound and Their Rationale

| Modification Type | Example | Rationale |

| N-Alkylation/Acylation | Introduction of various alkyl or acyl groups to the amine. | To modulate lipophilicity, receptor affinity, and metabolic stability. |

| Aromatic Substitution | Introduction of halogens, nitro groups, or other functional groups to the benzene (B151609) ring. | To alter electronic properties and explore new binding interactions. |

| Modification of the Methoxy (B1213986) Group | Conversion to a hydroxyl group or other alkoxy groups. | To investigate the role of the methoxy group in target binding and metabolism. |

| Ring Expansion/Contraction | Synthesis of analogues with different ring sizes fused to the benzene ring. | To explore the impact of the core scaffold on pharmacological activity. |

Application in Catalysis and Materials Science

The chemical structure of this compound suggests its potential utility beyond pharmacology, particularly in the fields of catalysis and materials science.

Ligand Synthesis for Catalysis: Aminoindane derivatives can serve as chiral ligands in asymmetric catalysis. Future research could explore the use of this compound as a precursor for the synthesis of novel ligands for transition metal catalysts. nih.govnih.gov These catalysts could be employed in a variety of chemical transformations, including cross-coupling reactions and hydrogenations, to produce enantiomerically pure products. nih.govrsc.org The development of non-symmetrical pincer ligands incorporating the 6-methoxy-1-aminoindane scaffold is a particularly promising avenue. rsc.org

Functional Materials: The amine functionality of this compound allows for its incorporation into polymers or other materials. This could lead to the development of functional materials with specific properties, such as chiral stationary phases for chromatography or as components of molecular sensors. The modification of materials like aminoclay with such organic molecules could also lead to novel catalytic applications. researchgate.net

Integration of Omics Technologies in Pharmacological Profiling

To gain a comprehensive understanding of the pharmacological effects of this compound and its analogues, the integration of "omics" technologies is essential. researchgate.net

Transcriptomics: Analyzing changes in gene expression in response to treatment can help identify the cellular pathways and biological processes affected by the compound.

Proteomics: Studying alterations in protein expression and post-translational modifications can provide insights into the compound's mechanism of action at the protein level.

Metabolomics: Investigating changes in the metabolic profile of cells or organisms can reveal the downstream effects of the compound on cellular metabolism.

By combining these omics approaches, a detailed pharmacological profile can be constructed. researchgate.net This will not only help to elucidate the mechanism of action but also to identify potential biomarkers for efficacy and to predict potential off-target effects. The application of cheminformatics and machine learning to analyze these large datasets can further aid in identifying structure-activity relationships and predicting the properties of novel analogues. acs.org

Q & A

Q. Table 1: Representative Derivatives Synthesized from this compound

| Derivative | Substituent Position | Functional Group Introduced |

|---|---|---|

| 2a | Para-fluorophenyl | Thiazole ring |

| 2d | Meta-nitrobenzoyl | Thiadiazole ring |

How can the purity and structural integrity of this compound be confirmed post-synthesis?

Level: Basic

Methodological Answer:

Purity is assessed using HPLC with a chiral stationary phase to resolve enantiomers (e.g., (S)- and (R)-isomers) . Structural confirmation employs H/C NMR for backbone integrity, FT-IR for functional groups (e.g., NH stretch at ~3300 cm), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities in crystalline hydrochloride salts .

What strategies are employed to achieve enantioselective synthesis of this compound?

Level: Advanced

Methodological Answer:

Asymmetric hydrogenation using chiral phosphine ligands (e.g., Ru-BINAP complexes) on prochiral ketoxime precursors yields enantiomerically pure amines (>95% ee) . For example, hydrogenation of 6-methoxy-indan-1-one oxime with 10 mol% catalyst loading produces the (R)-enantiomer, a precursor for rasagiline (a Parkinson’s drug). Chiral HPLC or polarimetry monitors enantiomeric excess, while kinetic resolution optimizes reaction conditions .

How do structural modifications at specific positions affect MAO-B inhibitory activity?

Level: Advanced

Methodological Answer:

Substituents at the indane ring’s 6-methoxy position and amine group critically influence MAO-B selectivity. For instance:

- Methoxy group : Enhances blood-brain barrier permeability and enzyme binding via hydrophobic interactions .

- N-Propargyl substitution : Increases irreversible inhibition (e.g., rasagiline derivatives) .

- Halogenation (Br/Cl) : Improves potency but may reduce selectivity.

SAR Study Example :

A 2018 study compared 20 derivatives, identifying compound 15e (6-methoxy with N-cyclopropyl) as a potent MAO-B inhibitor (IC = 8 nM) with >500-fold selectivity over MAO-A . Activity is validated via fluorometric assays using kynuramine as a substrate .

What analytical challenges arise in characterizing diastereomeric mixtures?

Level: Advanced

Methodological Answer:

Diastereomers (e.g., 6-methoxy vs. 5-methoxy isomers) co-elute in standard HPLC, requiring advanced techniques:

- Chiral GC-MS : Separates enantiomers using β-cyclodextrin columns .

- Dynamic NMR : Detects rotameric barriers in amine derivatives .

- Crystallographic Derivatization : Forms diastereomeric salts (e.g., with tartaric acid) for X-ray analysis .

How can contradictory in vitro vs. in vivo activity data be resolved?

Level: Advanced

Methodological Answer:

Discrepancies often stem from bioavailability or metabolite interference. Strategies include:

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess absorption .

- Metabolite Identification : Use hepatic microsome assays to detect inactive/active metabolites .

- Pro-drug Design : Mask polar groups (e.g., esterification of amines) to enhance CNS penetration .

What are the key reactivity patterns under oxidation or reduction?

Level: Basic

Methodological Answer:

- Oxidation : KMnO/CrO in acidic conditions converts the amine to 6-methoxy-indan-1-one .

- Reduction : LiAlH reduces nitrile analogs (e.g., 6-methoxy-indene-carbonitrile) to the primary amine .

- Halogenation : Electrophilic substitution with Br/Cl yields 5-bromo or 7-chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.